REACTION_CXSMILES
|
[N+:1]([C:4]1[C:8]([N:9]=[N:10][C:11]2[C:12]([N+:16]([O-:18])=[O:17])=[N:13][O:14][N:15]=2)=[N:7][O:6][N:5]=1)([O-:3])=[O:2].C(O)(=O)C>CO.[Zn]>[N+:1]([C:4]1[C:8]([NH:9][NH:10][C:11]2[C:12]([N+:16]([O-:18])=[O:17])=[N:13][O:14][N:15]=2)=[N:7][O:6][N:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NON=C1N=NC=1C(=NON1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A vigorous reaction
|
Type
|
CUSTOM
|
Details
|
after the greenish reaction mixture
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a bed of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NON=C1NNC=1C(=NON1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |